molecular formula C11H8FNO4S B2616089 2-(3-Fluorosulfonyloxyphenoxy)pyridine CAS No. 2411296-24-5

2-(3-Fluorosulfonyloxyphenoxy)pyridine

Cat. No. B2616089
M. Wt: 269.25
InChI Key: JLCNKZAQWIMECB-UHFFFAOYSA-N
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Description

“2-(3-Fluorosulfonyloxyphenoxy)pyridine” is a chemical compound that belongs to the class of pyridines . Pyridines are nitrogen-bearing heterocycles that are used as precursors for synthesizing target pharmaceuticals and agrochemicals . They are also key solvents and reagents .


Synthesis Analysis

The synthesis of pyridine derivatives often involves reactions such as the Knoevenagel Condensation . A second key intermediate in the synthesis process is an ester enamine, which is produced by condensation of the second equivalent of the β-ketoester with ammonia . Various methods of synthesizing pyridine derivatives have been reported .


Molecular Structure Analysis

Pyridine compounds are defined by the presence of a six-membered heterocyclic ring consisting of five carbon atoms and one nitrogen atom . The arrangement of atoms is similar to benzene except that one of the carbon−hydrogen ring sets has been replaced by a nitrogen atom .


Chemical Reactions Analysis

Pyridine compounds undergo various chemical reactions. For instance, pyridine resists alkali (base) treatment up to 100 ºC but at 300 ºC it is transformed into 2-pyridone . Pyridine also reacts with different nucleophiles .


Physical And Chemical Properties Analysis

Pyridine compounds exhibit a wide range of physical and chemical properties . They are most often sold in the marketplace as chemical intermediates used to manufacture final consumer products .

Safety And Hazards

Pyridine compounds should not be allowed to reach the sewage system or open water . It is the responsibility of the waste generator to properly characterize all waste materials according to applicable regulatory entities .

Future Directions

In the next few years, a larger share of novel pyridine-based drug candidates is expected . This is due to the increasing attention from several disease states owing to the ease of parallelization and testing potential pertaining to the chemical space .

properties

IUPAC Name

2-(3-fluorosulfonyloxyphenoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO4S/c12-18(14,15)17-10-5-3-4-9(8-10)16-11-6-1-2-7-13-11/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCNKZAQWIMECB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC(=CC=C2)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluorosulfonyloxyphenoxy)pyridine

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